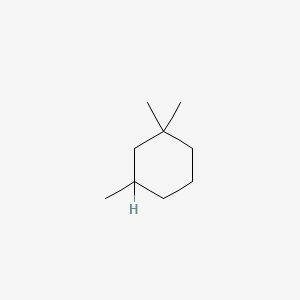

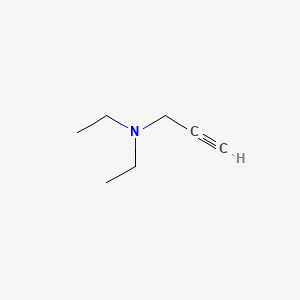

1-Hydroxy-2,2,6,6-tetramethylpiperidine-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Hydroxy-2,2,6,6-tetramethylpiperidine-4-carbonitrile (1H-TMP-4CN) is an organic compound that has been studied for its potential applications in scientific research. It is a lipophilic compound that has been used in a variety of experiments to investigate its chemical and biological properties. 1H-TMP-4CN has been found to have a variety of biochemical and physiological effects, as well as advantages and limitations for lab experiments.

Scientific Research Applications

Catalytic Activity in Electrooxidation

1-Hydroxy-2,2,6,6-tetramethylpiperidine-4-carbonitrile demonstrates catalytic activity in the electrooxidation of hydroxylamine. This activity was observed on a glassy carbon electrode, with the kinetic parameters of the electrode reaction measured and a catalytic reaction mechanism proposed. This finding suggests potential application in the determination of hydroxylamine through electrocatalytic activity (Xia & Li, 1998).

Electrochemistry in Organic Solutions

The compound also plays a significant role in chemical and electrochemical oxidations. A study revisited the electrochemistry of TEMPOH derivatives in acetonitrile, finding much smaller oxidation potentials than previously reported. This discrepancy in energy potential prompted a review of the thermodynamic properties and oxidation mechanisms, suggesting a broader application in electrochemical studies and organic synthesis (Zhao et al., 2022).

Oxidation Mediated by Nitroxyl Radical

The nitroxyl radical derivative of 1-Hydroxy-2,2,6,6-tetramethylpiperidine-4-carbonitrile is effective in mediating the oxidation of polymeric terminal diols with iron(III) or copper(II) salts. This process results in polymers containing carbonyl moieties, showcasing the utility of this compound in polymer chemistry and materials science (Yoshida, Takata, & Endo, 1992).

Spin Probes in Ionic Liquids

Investigations into the behavior of spin probes, including derivatives of 1-Hydroxy-2,2,6,6-tetramethylpiperidine-4-carbonitrile, in ionic liquids have been conducted. These studies examine the reorientation correlation times and specific interactions within the liquids, contributing to the understanding of ionic liquid properties and their interaction with radical species (Stoesser et al., 2006).

Detection of Reactive Oxygen Species

A new derivative of 1-Hydroxy-2,2,6,6-tetramethylpiperidine-4-carbonitrile, 1-hydroxy-4-phosphonooxy-2,2,6,6-tetramethylpiperidine, has been studied for its reactions with superoxide radical and peroxynitrite. This research highlights the compound's potential as a sensitive tool for detecting and quantifying extracellular formation of reactive oxygen species, an area of interest in biological and medical research (Dikalov et al., 1998).

properties

CAS RN |

38078-71-6 |

|---|---|

Product Name |

1-Hydroxy-2,2,6,6-tetramethylpiperidine-4-carbonitrile |

Molecular Formula |

C10H18N2O |

Molecular Weight |

182.26 g/mol |

IUPAC Name |

1-hydroxy-2,2,6,6-tetramethylpiperidine-4-carbonitrile |

InChI |

InChI=1S/C10H18N2O/c1-9(2)5-8(7-11)6-10(3,4)12(9)13/h8,13H,5-6H2,1-4H3 |

InChI Key |

KVTOSAMSZMXLKB-UHFFFAOYSA-N |

SMILES |

CC1(CC(CC(N1O)(C)C)C#N)C |

Canonical SMILES |

CC1(CC(CC(N1O)(C)C)C#N)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.